![molecular formula C23H41N B2503824 [1,1'-双环己基]-4-腈,4,4'-二戊基-,(顺,反)- CAS No. 88510-89-8](/img/structure/B2503824.png)
[1,1'-双环己基]-4-腈,4,4'-二戊基-,(顺,反)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The dipentyl groups can be introduced via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
- Reaction conditions: Anhydrous conditions and temperatures around 0-25°C.
Addition of Carbonitrile Group:
- The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
- Reaction conditions: Mild temperatures (around 25-50°C) and the presence of a base like sodium hydroxide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:
-
Formation of Bicyclohexyl Core:
- The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carbonitrile group can yield primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
-
Substitution:
- The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
- Common reagents: Alkyl halides, Grignard reagents.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Primary amines.
- Substitution products: Various alkylated or arylated derivatives.
作用机制
The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
相似化合物的比较
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-diethyl-
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dibutyl-
Comparison:
- Structural Differences: The length and branching of the alkyl chains (pentyl vs. ethyl or butyl) can influence the compound’s physical and chemical properties.
- Reactivity: Longer alkyl chains may result in different steric and electronic effects, altering the compound’s reactivity and interactions.
- Applications: The specific applications may vary based on the compound’s unique properties, with [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- potentially offering advantages in certain contexts due to its distinct structure.
属性
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
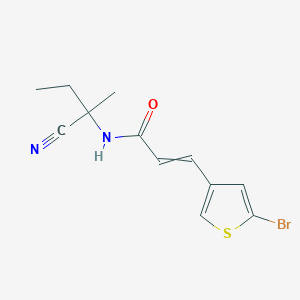
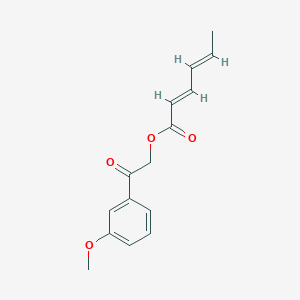
![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
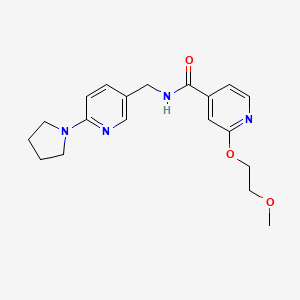
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2503751.png)
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
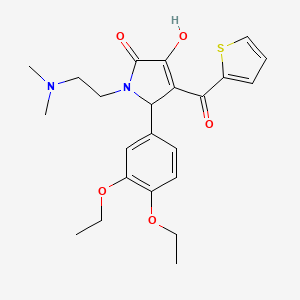
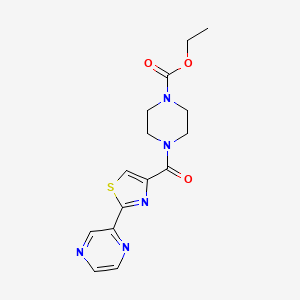
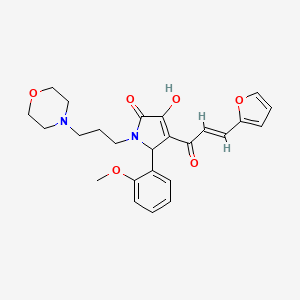
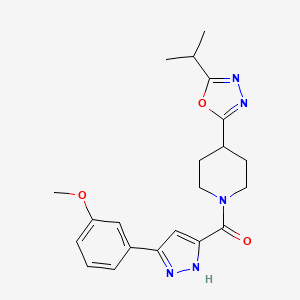


![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
